2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a brominated aromatic ring, methoxy groups, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxyphenylacetic acid to obtain 2-bromo-4,5-dimethoxyphenylacetic acid . This intermediate is then subjected to a cyclization reaction with thioamide under acidic conditions to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazolidine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and carbonic anhydrase.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxyphenylacetic acid: Shares the brominated aromatic ring and methoxy groups but lacks the thiazolidine ring.
Pinaverium Bromide: Another brominated compound with medicinal applications, particularly in treating irritable bowel syndrome.
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a brominated aromatic ring, methoxy groups, and a thiazolidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of enzymatic inhibition and antioxidant properties. This article summarizes the current understanding of its biological activity, supported by research findings and data from various studies.
- Molecular Formula : C₁₂H₁₄BrNO₄S
- CAS Number : 1101223-13-5
- MDL Number : MFCD09971996
- Hazard Classification : Irritant
The compound has been studied primarily for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibition of tyrosinase can lead to reduced melanin production, making it a candidate for skin-whitening agents.
Tyrosinase Inhibition
Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit significant inhibition of tyrosinase activity. Specifically, this compound showed competitive inhibition with a notable inhibition percentage of 66.47% at a concentration of 20 µM when tested against mushroom tyrosinase .
Antioxidant Activity
The compound also demonstrates antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress. The antioxidant activity was quantified using the DPPH assay, where compounds similar to this compound exhibited IC50 values comparable to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
-
Tyrosinase Inhibition Study :
- Objective : Evaluate the inhibitory effect on mushroom tyrosinase.
- Results : The compound was found to have a high binding affinity with tyrosinase, leading to significant inhibition of l-DOPA oxidase activity.
- : The study suggests that this compound could be developed into a skin-whitening agent due to its ability to suppress melanin production .
-
Antioxidant Activity Assessment :
- Objective : Determine the antioxidant capacity of related thiazolidine derivatives.
- Results : Compounds showed varying degrees of antioxidant activity with IC50 values ranging from 7.83 µg/mL (ascorbic acid) to 18.27 µg/mL for certain derivatives.
- : The presence of hydroxyl groups in the structure enhances the antioxidant potential by facilitating proton donation during radical scavenging .
Data Summary Table
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-17-9-3-6(7(13)4-10(9)18-2)11-14-8(5-19-11)12(15)16/h3-4,8,11,14H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSZSKVNPCYDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2NC(CS2)C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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